Cas no 89808-06-0 (Methanone, (5-ethoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)phenyl-)

89808-06-0 structure
Product name:Methanone, (5-ethoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)phenyl-
Methanone, (5-ethoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)phenyl- Chemical and Physical Properties
Names and Identifiers
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- Methanone, (5-ethoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)phenyl-
- (5-ethoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)-phenylmethanone
- (5-Ethoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone
- DTXSID90521779
- 89808-06-0
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- Inchi: InChI=1S/C23H19NO2S/c1-2-26-18-14-9-15-19-21(18)24-20(16-10-5-3-6-11-16)23(27-19)22(25)17-12-7-4-8-13-17/h3-15,24H,2H2,1H3
- InChI Key: KMASDAAVRANQDG-UHFFFAOYSA-N
- SMILES: CCOC1=C2C(=CC=C1)SC(=C(N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Computed Properties
- Exact Mass: 373.11365002g/mol
- Monoisotopic Mass: 373.11365002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 549
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6Ų
- XLogP3: 5.7
Methanone, (5-ethoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)phenyl- Related Literature
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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